Dbco-nho-peg3-nhs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dbco-nho-peg3-nhs is a cleavable disulfide linker used for bio-conjugation. It contains a terminal dibenzylcyclooctyne (DBCO) group and a terminal N-hydroxysuccinimide (NHS) group linked through a linear polyethylene glycol (PEG) chain. This compound is primarily used in click chemistry reactions, particularly for copper-free click chemistry, due to the strain-promoted high energy of the DBCO group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-nho-peg3-nhs involves the preparation of a stock solution of DBCO-PEG4-NHS ester by dissolving the compound in dry dimethyl sulfoxide (DMSO) to achieve a final concentration of 40 mg/mL . The reaction conditions typically involve the use of dry solvents and controlled temperatures to ensure the stability of the reactive groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dbco-nho-peg3-nhs undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The DBCO group reacts with azide-containing compounds through strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages.
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Major Products Formed
Triazole Linkages: Formed from the reaction of the DBCO group with azides.
Amide Bonds: Formed from the reaction of the NHS ester group with primary amines.
Scientific Research Applications
Dbco-nho-peg3-nhs has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry reactions.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of biocompatible materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Dbco-nho-peg3-nhs involves the formation of covalent bonds with target molecules. The reactive NHS ester group allows for the covalent attachment of the compound to amino groups on the target molecule, creating a stable amide bond. The PEG3 spacer group imparts increased water solubility and biocompatibility, while the DBCO group enables specific conjugation to azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) .
Comparison with Similar Compounds
Similar Compounds
Dbco-peg3-ss-nhs: Another cleavable disulfide linker used in the synthesis of antibody-drug conjugates.
Dbco-peg3-nhs ester: A similar compound used for bio-conjugation and click chemistry reactions.
Uniqueness
Dbco-nho-peg3-nhs is unique due to its combination of a cleavable disulfide linker, a PEG3 spacer, and the highly reactive DBCO and NHS groups. This combination allows for efficient and specific bio-conjugation, making it highly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C32H35N3O10 |
---|---|
Molecular Weight |
621.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]oxyethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H35N3O10/c36-28(11-12-29(37)34-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)34)33-44-22-21-43-20-19-42-18-17-41-16-15-32(40)45-35-30(38)13-14-31(35)39/h1-8H,11-23H2,(H,33,36) |
InChI Key |
LADBLLVOEBJNGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCONC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.